

SV119: A Comprehensive Technical Guide to a Selective Sigma-2 Receptor Ligand

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Compound of Interest

Compound Name: SV119

Cat. No.: B1193703

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For Researchers, Scientists, and Drug Development Professionals

Abstract

SV119 is a potent and highly selective small molecule ligand for the sigma-2 (σ_2) receptor, a protein overexpressed in a variety of solid tumors, including pancreatic and breast cancer. This document provides a detailed technical overview of the compound **SV119**, encompassing its chemical structure, physicochemical properties, and biological activity. It outlines the methodologies for key experimental procedures to assess its binding affinity, cytotoxicity, and mechanism of action. Furthermore, this guide presents quantitative data in structured tables and visualizes the compound's signaling pathway and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers in oncology and drug development.

Compound Structure and Properties

SV119, with the IUPAC name (1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate, is a synthetic small molecule that has been instrumental in the study of sigma-2 receptor function. Its chemical and physical properties are summarized below.

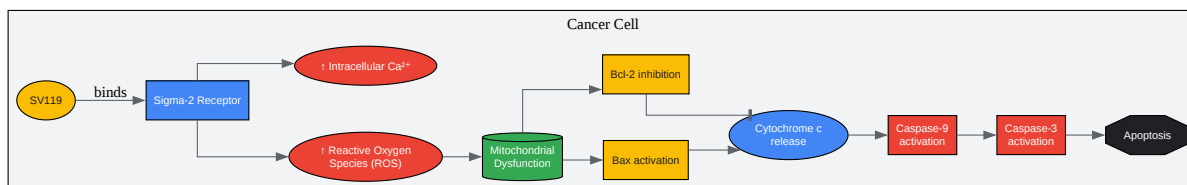
Property	Value
IUPAC Name	(1R,3r,5S)-9-(6-Aminohexyl)-9-azabicyclo[3.3.1]nonan-3-yl (2-methoxy-5-methylphenyl)carbamate
Molecular Formula	C ₂₃ H ₃₇ N ₃ O ₃
Molecular Weight	403.56 g/mol
CAS Number	913815-82-4 (free base)
Appearance	White to off-white solid
Solubility	Soluble in DMSO and ethanol

Biological Activity and Mechanism of Action

SV119 exhibits high binding affinity and selectivity for the sigma-2 (σ_2) receptor, with a binding constant (K_i) of approximately 7 nM.[\[1\]](#) It displays significantly lower affinity for the sigma-1 (σ_1) receptor, making it a valuable tool for distinguishing the roles of these two receptor subtypes. The primary mechanism of action for **SV119**'s anticancer effects is the induction of apoptosis in cancer cells. This process is initiated through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase-dependent pathways.[\[1\]](#)

Signaling Pathway of SV119-Induced Apoptosis

The binding of **SV119** to the sigma-2 receptor triggers a cascade of intracellular events culminating in programmed cell death. A simplified representation of this signaling pathway is depicted below.



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Caption: **SV119**-induced apoptotic signaling pathway.

Quantitative Data

The biological activity of **SV119** has been quantified in various cancer cell lines. The following tables summarize its binding affinity and cytotoxic potency.

Table 1: Sigma Receptor Binding Affinity of SV119

Receptor	K _i (nM)
Sigma-2 (σ_2) Receptor	~7
Sigma-1 (σ_1) Receptor	>10,000

Table 2: Cytotoxicity (IC₅₀) of SV119 in Pancreatic Cancer Cell Lines

Cell Line	IC ₅₀ (μM)
AsPC-1	50-100
BxPC-3	50-100
PANC-1	50-100
MiaPaCa-2	50-100

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of **SV119**.

Sigma-2 Receptor Competitive Binding Assay

This assay determines the binding affinity of **SV119** for the sigma-2 receptor by measuring its ability to compete with a radiolabeled ligand.

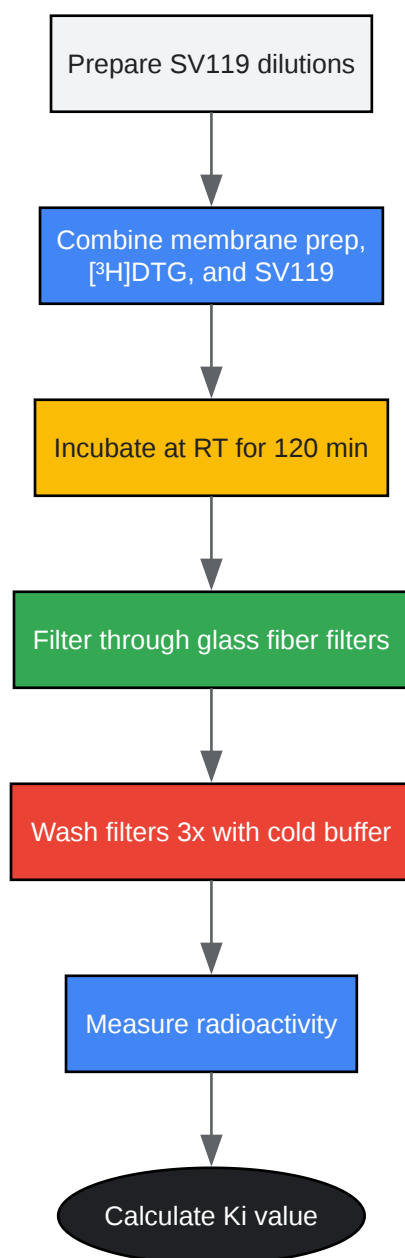
Materials:

- Radioligand: [³H]Di-o-tolylguanidine ([³H]DTG)
- Membrane Preparation: Rat liver or tumor cell membranes expressing sigma-2 receptors
- Wash Buffer: 10 mM Tris-HCl, pH 7.4
- Incubation Buffer: 50 mM Tris-HCl, pH 7.4
- Non-specific Binding Control: Haloperidol (10 μM)
- Test Compound: **SV119** (at various concentrations)
- Glass fiber filters (e.g., Whatman GF/B)
- Scintillation counter and scintillation fluid

Procedure:

- Prepare a series of dilutions of **SV119**.
- In a 96-well plate, combine the membrane preparation (50-100 μg of protein), [³H]DTG (final concentration ~3-5 nM), and varying concentrations of **SV119** in incubation buffer.
- For determining non-specific binding, a parallel set of wells should contain the membrane preparation, [³H]DTG, and haloperidol.
- Incubate the plate at room temperature for 120 minutes.

- Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
- Wash the filters three times with ice-cold wash buffer.
- Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.
- Calculate the specific binding by subtracting the non-specific binding from the total binding.
- Determine the IC_{50} value of **SV119** from the competition curve and calculate the K_i using the Cheng-Prusoff equation.



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Caption: Workflow for the sigma-2 receptor competitive binding assay.

Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with **SV119**.

Materials:

- Pancreatic cancer cell lines (e.g., AsPC-1, PANC-1)
- Complete culture medium
- **SV119** stock solution (in DMSO)
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
- 96-well plates
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Treat the cells with various concentrations of **SV119** (e.g., 0.1 to 100 μ M) and a vehicle control (DMSO).
- Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.
- Add 10 μ L of MTT solution to each well and incubate for an additional 4 hours.
- Carefully remove the medium and add 100 μ L of solubilization solution to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.

In Vivo Tumor Biodistribution Study

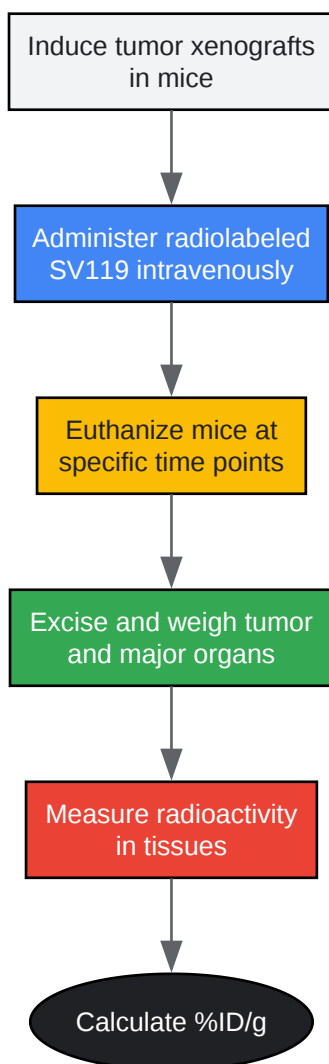
This protocol outlines the procedure to assess the accumulation of **SV119** in tumor tissue in a xenograft mouse model.

Materials:

- Immunocompromised mice (e.g., athymic nude mice)
- Pancreatic cancer cells for xenograft implantation
- Radiolabeled **SV119** (e.g., with ^{125}I or ^{18}F)
- Anesthesia
- Gamma counter or PET scanner

Procedure:

- Subcutaneously inject pancreatic cancer cells into the flank of the mice.
- Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
- Administer the radiolabeled **SV119** intravenously to the tumor-bearing mice.
- At various time points post-injection (e.g., 1, 4, 24, and 48 hours), euthanize a cohort of mice.
- Excise and weigh the tumor and major organs (blood, heart, lungs, liver, spleen, kidneys).
- Measure the radioactivity in each tissue sample using a gamma counter.
- Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ and the tumor.



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Caption: Workflow for the in vivo tumor biodistribution study.

Conclusion

SV119 is a well-characterized and highly selective sigma-2 receptor ligand that serves as a critical tool for cancer research. Its ability to induce apoptosis in cancer cells through a ROS-mediated mitochondrial pathway highlights the therapeutic potential of targeting the sigma-2 receptor. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the utility of **SV119** and other sigma-2 receptor ligands in the development of novel anticancer therapies.

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References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
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